molecular formula C9H11N3O B13074353 3-(Dimethylamino)-1-(pyrimidin-4-yl)prop-2-en-1-one

3-(Dimethylamino)-1-(pyrimidin-4-yl)prop-2-en-1-one

Cat. No.: B13074353
M. Wt: 177.20 g/mol
InChI Key: CJEKHVMFQHKICD-GQCTYLIASA-N
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Description

3-(Dimethylamino)-1-(pyrimidin-4-yl)prop-2-en-1-one is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group, a pyrimidinyl group, and a propenone moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(pyrimidin-4-yl)prop-2-en-1-one typically involves the reaction of pyrimidin-4-ylacetonitrile with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective synthesis of the compound on a larger scale. The use of automated systems and advanced purification methods ensures the high purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(pyrimidin-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or the pyrimidinyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-(Dimethylamino)-1-(pyrimidin-4-yl)prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe or ligand in biochemical assays, helping to study enzyme activities and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor or modulator of specific biological pathways.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(pyrimidin-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    3-(Dimethylamino)-1-(pyrimidin-2-yl)prop-2-en-1-one: Similar structure but with the pyrimidine ring positioned differently.

    3-(Methylamino)-1-(pyrimidin-4-yl)prop-2-en-1-one: Similar structure but with a methylamino group instead of a dimethylamino group.

Uniqueness

3-(Dimethylamino)-1-(pyrimidin-4-yl)prop-2-en-1-one is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

(E)-3-(dimethylamino)-1-pyrimidin-4-ylprop-2-en-1-one

InChI

InChI=1S/C9H11N3O/c1-12(2)6-4-9(13)8-3-5-10-7-11-8/h3-7H,1-2H3/b6-4+

InChI Key

CJEKHVMFQHKICD-GQCTYLIASA-N

Isomeric SMILES

CN(C)/C=C/C(=O)C1=NC=NC=C1

Canonical SMILES

CN(C)C=CC(=O)C1=NC=NC=C1

Origin of Product

United States

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